2-Oxoheptanedioic acid
Overview
Description
2-Oxoheptanedioic acid is a chemical compound that is not widely discussed in the literature . It is likely to have similar properties to other alpha-keto acids, which are environmentally and biologically relevant species .
Synthesis Analysis
The human 2-oxoadipate dehydrogenase complex (OADHc) in L-lysine catabolism is involved in the oxidative decarboxylation of 2-oxoadipate (OA) to glutaryl-CoA and NADH . This process could potentially be used to synthesize 2-Oxoheptanedioic acid .
Scientific Research Applications
L-Lysine Degradation Pathway
2-Oxoheptanedioic acid: plays a role in the L-lysine degradation pathway . The human 2-oxoadipate dehydrogenase complex (OADHc) is involved in the oxidative decarboxylation of 2-oxoadipate (OA) to glutaryl-CoA and NADH. Studies suggest that OADHc can also transform the non-natural alternative substrate 2-oxopimelic acid (also known as 2-oxoheptanedioic acid), although it is currently unknown in human metabolism . This indicates a potential for 2-oxoheptanedioic acid to be used in studying and understanding genetic diseases linked to the L-lysine degradation pathway.
Enzyme Promiscuity and Functional Versatility
Research has revealed the enzyme promiscuity of 2-oxoadipate dehydrogenase (E1a), which can oxidize non-cognate substrates like 2-oxopimelate as well as 2-oxoadipate. This functional versatility adds to our understanding of the molecular mechanisms leading to pathogenesis associated with DHTKD1 variants . The ability of enzymes to act on multiple substrates can be crucial for developing new therapeutic strategies for related metabolic disorders.
Study of Rare Genetic Variants
2-Oxoheptanedioic acid is associated with the study of rare genetic variants . The OADHc’s ability to process homologous 2-oxo acids with different carbon chain lengths could help in the study of rare genetic diseases and the development of targeted treatments .
Oxetane Synthesis
In the field of organic chemistry, 2-oxoheptanedioic acid may be utilized in the synthesis of oxetanes , which are important in medicinal chemistry. Oxetanes are known for their unique reactivity and have been the subject of numerous studies for the development of new pharmaceuticals .
Pathogenesis of Neurodegenerative Diseases
The study of 2-oxoheptanedioic acid’s role in the L-lysine degradation pathway has implications for understanding the pathogenesis of neurodegenerative diseases . Since genetic findings have linked the pathway to several neurodegenerative conditions, this compound could be key in unraveling the metabolic alterations that contribute to such diseases .
Future Directions
The future directions for research on 2-Oxoheptanedioic acid could include further investigation into its synthesis, chemical reactions, and potential applications. For instance, the human 2-oxoadipate dehydrogenase complex (OADHc) could be studied further for its role in the synthesis of 2-Oxoheptanedioic acid . Additionally, the potential applications of 2-Oxoheptanedioic acid in various industries could be explored .
Mechanism of Action
Target of Action
The primary target of 2-Oxoheptanedioic acid, also known as 2-Oxopimelic acid (OP), is the human 2-Oxoadipate Dehydrogenase Complex (OADHc) in L-lysine catabolism . This complex is involved in the oxidative decarboxylation of 2-oxoadipate (OA) to glutaryl-CoA and NADH .
Mode of Action
The OADHc complex, specifically the 2-oxoadipate dehydrogenase (E1a) component, oxidizes the non-cognate substrate OP as well as OA through the decarboxylation step . The oadhc is 100-times less effective in reactions producing adipoyl-coa and nadh from the dihydrolipoamide succinyltransferase (e2o) and dihydrolipoamide dehydrogenase (e3) .
Biochemical Pathways
The OADHc plays a crucial role in the L-lysine degradative pathway . The E1a component of the OADHc demonstrates functional promiscuity, being able to oxidize substrates with varying carbon chain lengths . The E2o component is capable of producing succinyl-CoA, glutaryl-CoA, and adipoyl-CoA .
Result of Action
The action of 2-Oxoheptanedioic acid results in the production of various acyl-CoA products derived from homologous 2-oxo acids with five, six, and even seven carbon atoms . This contributes to the versatility of the OADHc function in the L-lysine degradative pathway .
properties
IUPAC Name |
2-oxoheptanedioic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10O5/c8-5(7(11)12)3-1-2-4-6(9)10/h1-4H2,(H,9,10)(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HABHUTWTLGRDDU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCC(=O)O)CC(=O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30169053 | |
Record name | 2-Oxoheptanedioic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30169053 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Oxoheptanedioic acid | |
CAS RN |
17126-90-8 | |
Record name | 2-Oxoheptanedioic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=17126-90-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Oxoheptanedioic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017126908 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Oxoheptanedioic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30169053 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-oxoheptanedioic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.432 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2-OXOHEPTANEDIOIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C9WK7H3LKX | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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